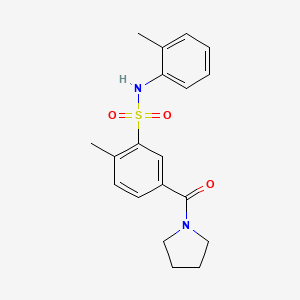![molecular formula C18H20Cl2N2O3 B4830579 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4830579.png)
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea
Übersicht
Beschreibung
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known chemical reactions. The synthetic route generally includes the following steps:
Formation of the Urea Linkage: This step involves the reaction of an amine with an isocyanate to form the urea linkage. The reaction conditions usually include a solvent such as dichloromethane and a catalyst like triethylamine.
Substitution Reactions: The introduction of the chloro and methoxy groups is achieved through substitution reactions. Common reagents include chlorinating agents like thionyl chloride and methoxylating agents such as dimethyl sulfate.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea can be compared with similar compounds such as:
N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: This compound shares structural similarities but differs in its functional groups, leading to different chemical and biological properties.
1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine: Another structurally related compound with different substituents, affecting its reactivity and applications.
Dicofol: A compound with a similar chlorinated phenyl structure but used primarily as a pesticide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-4-14(11-5-7-12(19)8-6-11)21-18(23)22-15-9-13(20)16(24-2)10-17(15)25-3/h5-10,14H,4H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMVHSRIODTJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(4-isopropylphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4830501.png)
![N~1~-CYCLOHEXYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4830520.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4830531.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-furamide](/img/structure/B4830539.png)
![methyl {[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4830546.png)
![METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4830549.png)
![Ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B4830558.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide](/img/structure/B4830563.png)
![2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4830567.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4830573.png)

![6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4830588.png)
![6-benzyl-2-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4830594.png)
![2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4830608.png)
